molecular formula C9H7BrF2O2 B13553064 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one

1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13553064
M. Wt: 265.05 g/mol
InChI Key: GGBKDKCBMQULAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H8BrF2O2 It is characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one typically involves several steps. One common method includes the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, such as the introduction of difluoroethanone moiety through appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various binding interactions, while the difluoroethanone moiety can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds like:

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

GGBKDKCBMQULAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.